N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique thiazole and thieno structures
Preparation Methods
The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the thieno structure. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno structure, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide include:
- N-[5,5-Dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-thienyl)acetamide
- (2E)-2-Cyano-3-[(Z)-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)amino]-N-propylacrylamide
- N-[(2E,3aR,6aR)-5,5-Dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C20H20N2O4S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-16-9-7-14(8-10-16)11-19(23)21-20-22(15-5-3-2-4-6-15)17-12-28(24,25)13-18(17)27-20/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
TWLBLUDLMOXFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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